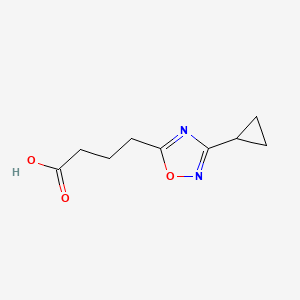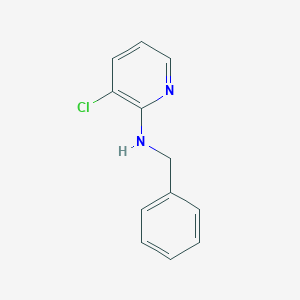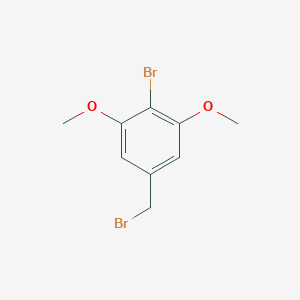![molecular formula C7H7ClO4S2 B1438673 Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate CAS No. 933730-54-2](/img/structure/B1438673.png)
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Descripción general
Descripción
“Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate” is a chemical compound with the CAS Number: 933730-54-2 . Its IUPAC name is methyl [5- (chlorosulfonyl)-2-thienyl]acetate . The molecular weight of this compound is 254.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3 . This code provides a specific representation of the molecular structure.Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Industrial Applications
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a notable intermediate in the synthesis of various pharmaceuticals and herbicides. Its significance is highlighted in the recovery and reuse of acetic acid, a solvent extensively used in its production process. The compound's role in efficient solvent recovery techniques, such as extraction, is crucial for sustainable industrial practices and cost-effectiveness (Wang Tian-gui, 2006).
2. Pharmaceutical Research and Drug Development
This chemical has been utilized in the development of drug intermediates. For instance, it forms a part of the synthesis pathway for Clopidogrel sulfate, a medication used for preventing blood clots. The synthesis involves a series of reactions, including esterification and optical resolution, demonstrating the compound's versatility in complex pharmaceutical synthesis processes (Hu Jia-peng, 2012).
3. Educational and Experimental Applications
In the realm of education and skill development, this compound finds its use in undergraduate organic chemistry experiments. It serves as an ideal candidate for demonstrating the Grignard reaction, thus aiding in enhancing students' interest in scientific research and experimental techniques (W. Min, 2015).
4. Antimicrobial Activity
Research has also been conducted on derivatives of this compound for their antimicrobial properties. The synthesis of various derivatives and their subsequent screening for antimicrobial activity underscores the potential of this compound in developing new antimicrobial agents (Pravinkumar N. Sable, S. Ganguly, P. Chaudhari, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(5-chlorosulfonylthiophen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFGTPJNAPQGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933730-54-2 | |
| Record name | methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)


![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)
![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)
![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)

![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)


![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)


![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)